2',3'-O-Isopropylidene-5'-O-toluolsulfonyl-adenosine

Cyclonucleoside prevention N3,5'-cyclization Nucleoside protecting group strategy

2',3'-O-Isopropylidene-5'-O-toluolsulfonyl-adenosine (CAS 5605-63-0; synonym: 5'-O-tosyl-2',3'-O-isopropylideneadenosine) is a bifunctionally protected adenosine derivative of molecular formula C₂₀H₂₃N₅O₆S and molecular weight 461.49 g/mol. The compound features an isopropylidene acetal bridging the 2'- and 3'-hydroxyl groups of the ribose moiety, while the 5'-primary hydroxyl is activated as the p-toluenesulfonyl (tosyl) ester, a potent leaving group for nucleophilic displacement.

Molecular Formula C20H23N5O6S
Molecular Weight 461.5 g/mol
Cat. No. B12103002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2',3'-O-Isopropylidene-5'-O-toluolsulfonyl-adenosine
Molecular FormulaC20H23N5O6S
Molecular Weight461.5 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)OCC2C3C(C(O2)N4C=NC5=C(N=CN=C54)N)OC(O3)(C)C
InChIInChI=1S/C20H23N5O6S/c1-11-4-6-12(7-5-11)32(26,27)28-8-13-15-16(31-20(2,3)30-15)19(29-13)25-10-24-14-17(21)22-9-23-18(14)25/h4-7,9-10,13,15-16,19H,8H2,1-3H3,(H2,21,22,23)
InChIKeyCQZZVOYVIBCNRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2',3'-O-Isopropylidene-5'-O-toluolsulfonyl-adenosine: Protected Adenosine Intermediate for Nucleoside Synthesis


2',3'-O-Isopropylidene-5'-O-toluolsulfonyl-adenosine (CAS 5605-63-0; synonym: 5'-O-tosyl-2',3'-O-isopropylideneadenosine) is a bifunctionally protected adenosine derivative of molecular formula C₂₀H₂₃N₅O₆S and molecular weight 461.49 g/mol . The compound features an isopropylidene acetal bridging the 2'- and 3'-hydroxyl groups of the ribose moiety, while the 5'-primary hydroxyl is activated as the p-toluenesulfonyl (tosyl) ester, a potent leaving group for nucleophilic displacement . As a strategic synthetic intermediate, it enables regioselective functionalization at the 5'-position while simultaneously protecting the vicinal 2',3'-diol, making it a key building block in the preparation of 5'-modified adenosine derivatives, nucleotide diphosphates, and vitamin B12 coenzyme analogues [1].

Why 2',3'-O-Isopropylidene-5'-O-toluolsulfonyl-adenosine Cannot Be Replaced by Unprotected 5'-O-Tosyladenosine or Alternative Sulfonate Esters


Substituting this compound with the unprotected 5'-O-tosyladenosine (lacking the 2',3'-isopropylidene group) leads to rapid, irreversible intramolecular N3,5'-cyclization that destroys the desired 5'-electrophile before productive nucleophilic displacement can occur [1]. When the 2',3'-diol is left unprotected, the N3 purine nitrogen attacks the activated 5'-position, forming an inert cyclonucleoside tosylate salt and rendering the intermediate useless for further synthetic elaboration. The isopropylidene acetal physically constrains the ribose conformation in a manner that geometrically disfavors this cyclization [2]. Conversely, replacing the 5'-tosyl with alternative sulfonate leaving groups such as mesylate, nosylate, or tresylate on the same isopropylidene-protected scaffold results in measurably inferior radiofluorination yields—a direct consequence of differential leaving-group ability under nucleophilic conditions [3]. These two structural features—the 2',3'-isopropylidene blockade and the 5'-tosyl leaving group—operate synergistically; neither can be substituted without quantitative loss of synthetic utility.

2',3'-O-Isopropylidene-5'-O-toluolsulfonyl-adenosine: Quantitative Differentiation Evidence for Procurement Decisions


Cyclonucleoside Suppression: Isopropylidene-Protected vs. Unprotected 5'-O-Tosyladenosine

The unprotected 5'-O-tosyladenosine is reported to cyclize easily and spontaneously to the tosylate salt of cycloadenosine via N3 attack at the 5'-position, precluding its use as a 5'-electrophile. In contrast, the 2',3'-O-isopropylidene derivative can be prepared and isolated without difficulty and used successfully for subsequent nucleophilic displacement reactions [1]. The isopropylidene acetal restricts ribose conformational flexibility, geometrically disfavoring the intramolecular N3→5' attack trajectory that is accessible in the unprotected diol [2]. This differential was the enabling insight that permitted the first partial synthesis of Vitamin B12 coenzyme via alkylation of reduced cobalamin [1].

Cyclonucleoside prevention N3,5'-cyclization Nucleoside protecting group strategy

Radiofluorination Yield: Tosylate vs. Mesylate, Nosylate, and Tresylate Leaving Groups on the Identical Isopropylidene-Adenosine Scaffold

In a systematic head-to-head comparison of four sulfonate leaving groups on the N6-benzoyl-2',3'-isopropylideneadenosine scaffold, the [18F]fluoride-ion uptake under identical nucleophilic substitution conditions was: tosylate 1.46%, mesylate 1.17%, nosylate 0.99%, and tresylate 0.40% [1]. The tosylate ester thus provides a 24.8% higher radiofluorination yield than the mesylate, a 47.5% higher yield than the nosylate, and a 265% higher yield than the tresylate. All reactions were accompanied by competing cyclization, but the tosylate consistently outperformed the alternatives [1].

[18F]fluoride radiolabeling Leaving group comparison PET tracer precursor

Nucleotide 5'-Diphosphate Synthesis: Tosylate Displacement Yields via Isopropylidene-Protected Route

Davisson et al. (1987) reported a general method for synthesizing nucleoside 5'-diphosphates via displacement of the 5'-O-tosyl group with tris(tetra-n-butylammonium) pyrophosphate salts. Using the 2',3'-isopropylidene protection strategy, 2',3'-isopropylidene-ADP (compound 22) was synthesized alongside ADP (23) and other nucleotide diphosphates, with displacement yields ranging from 43% to 93% across the substrate panel [1]. The isopropylidene-protected adenosine tosylate thus participates in pyrophosphate displacement reactions with yields comparable to or exceeding those of the more elaborate amidine/methoxymethylidene/TBDMS protection strategies used for other nucleosides in the same study [1]. Additionally, ATP (26) was prepared by analogous treatment of 5'-O-tosyladenosine with tetrakis(tetra-n-butylammonium) triphosphate [1].

Nucleotide diphosphate synthesis Tosyl displacement Pyrophosphate coupling

N-Acylation Requirement: Cyclonucleoside Side-Reaction During Tosylate Displacement and Its Mitigation

Jahn (1965) demonstrated that the undesired rearrangement of 5'-O-tosyl-2',3'-O-isopropylidene-adenosine to a cyclonucleoside salt during nucleophilic substitution can be suppressed by N-acylation of the adenine N6-amino group [1]. Without N-acylation, even the isopropylidene-protected tosylate undergoes competing cyclization that reduces productive displacement yields. This finding was corroborated by a comprehensive review of cyclonucleoside chemistry, which noted that replacement of 2',3'-O-isopropylidene groups with TBS (tert-butyldimethylsilyl) protection was reported to decrease N3,5'-cyclonucleoside formation, but that the isopropylidene + N-acylation combination remains a widely adopted strategy [2].

Cyclonucleoside side-reaction N6-acylation Nucleophilic substitution optimization

Patent-Sanctioned Utility: Isopropylidene-Protected Tosylate as Preferred Alkylating Agent for Vitamin B12 Coenzyme Synthesis

US Patent 3,461,114 (Yamanouchi Pharma) explicitly claims 2',3'-O-isopropylidene-5'-tosyladenosine as a preferred 5'-deoxyadenosylating agent for the synthesis of Vitamin B12 coenzyme and its derivatives [1]. The patent specifies that the isopropylidene-protected tosylate can be used under basic conditions with a thiol complex of cobalamin to introduce the 5'-deoxyadenosyl group onto the cobalt center. The patent further notes that 5'-tosyladenosine compounds had previously been considered unsuitable for this purpose, indicating that the isopropylidene protection was the enabling modification [1]. This industrial validation at the patent level confirms the compound's unique suitability for organometallic alkylation reactions where unprotected 5'-tosyladenosine fails.

Vitamin B12 coenzyme 5'-deoxyadenosylating agent Cobalamin alkylation

Enzymatic Substrate Compatibility: 2',3'-Isopropylidene Adenosine Derivatives as Substrates for Adenosine and Adenylate Deaminases

Ciuffreda et al. (2002) demonstrated that 2',3'-isopropylidene adenosine is a substrate for adenosine deaminase (ADA, EC 3.5.4.4), which catalyzes its deamination to the corresponding inosine derivative in 3% DMSO aqueous solution [1]. The 5'-tosyl derivative represents a precursor that, after displacement to install desired 5'-functionality and subsequent deprotection, yields substrates amenable to enzymatic evaluation. While ADA does not accept 5'-acetate, acetamido, or azide derivatives, adenylate deaminase (AMPDA, EC 3.5.4.6) accepts all of these 5'-substituted isopropylidene adenosine compounds as substrates [1]. The isopropylidene scaffold thus serves as a versatile platform for studying enzymatic structure-activity relationships at the 5'-position [2].

Adenosine deaminase Adenylate deaminase Biocatalytic transformation

Optimal Procurement Scenarios for 2',3'-O-Isopropylidene-5'-O-toluolsulfonyl-adenosine Based on Quantitative Differentiation Evidence


Synthesis of 5'-Modified Adenosine Nucleotides and Nucleotide Diphosphates via Tosylate Displacement

This compound is the preferred precursor for laboratories synthesizing adenosine 5'-diphosphate (ADP) analogs, adenosine 5'-methanediphosphonate, adenosine 5'-difluoromethanediphosphonate, and related nucleotides via direct displacement of the 5'-tosyl group with pyrophosphate or phosphonate salts. The isopropylidene protection prevents cyclonucleoside formation that would otherwise consume the activated intermediate, while displacement yields of 43–93% have been demonstrated across a panel of nucleoside substrates using this general method [1]. The mild acidic conditions required for subsequent isopropylidene deprotection (aqueous formic acid or dilute HCl) are compatible with the acid-labile diphosphate products.

Radiosynthesis of [18F]-Labeled Adenosine-Based PET Imaging Agents

For PET radiochemistry facilities producing 5'-[18F]fluoro-5'-deoxyadenosine and related tracers, the tosylate precursor provides the highest [18F]fluoride incorporation (1.46%) among the four common sulfonate leaving groups on the isopropylidene-adenosine scaffold—surpassing mesylate (1.17%), nosylate (0.99%), and tresylate (0.40%) under identical conditions [2]. The N6-benzoylated derivative of this compound has been specifically used to prepare synthetic 5'-fluoro-5'-deoxyadenosine (5'-FDA) as a standard for fluorinase enzyme assays, with the tosylate displaced by tetrabutylammonium fluoride followed by acidic deprotection [3]. Selection of the tosylate over alternative sulfonate esters directly maximizes radiochemical yield and specific activity.

Synthesis of Vitamin B12 Coenzyme (Adenosylcobalamin) and Organocobalt Analogs

This compound is explicitly claimed in US Patent 3,461,114 as a preferred 5'-deoxyadenosylating agent for introducing the adenosyl moiety onto the cobalt center of reduced cobalamins [4]. The isopropylidene protection is essential: the historical literature explicitly notes that unprotected 5'-tosyladenosine cyclizes and cannot serve this function [5]. The isopropylidene-protected tosylate reacts with cobalamin-thiol complexes under basic conditions to yield adenosylcobalamin, the bioactive form of vitamin B12. Industrial and academic groups pursuing cobalamin-based catalysts or vitamin B12 coenzyme analogs should specify the isopropylidene-protected tosylate rather than the unprotected form.

Medicinal Chemistry: Synthesis of 5'-Substituted Adenosine Analogs for Enzymatic Structure-Activity Studies

The 5'-tosyl group serves as a versatile leaving group for introducing diverse nucleophiles (amines, thiols, azide, halides) at the 5'-position of adenosine while the isopropylidene group maintains 2',3'-diol protection. After displacement and deprotection, the resulting 5'-modified adenosines can be evaluated as substrates or inhibitors of adenosine deaminase (ADA) and adenylate deaminase (AMPDA), both of which tolerate the isopropylidene scaffold [6]. This enables systematic exploration of 5'-substituent effects on enzyme recognition—data that cannot be obtained if the synthetic intermediate undergoes competing cyclonucleoside degradation during the displacement step. Procurement of high-purity (≥95%) material with confirmed structural identity by NMR is essential for reproducible SAR campaigns.

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